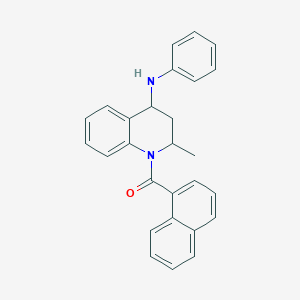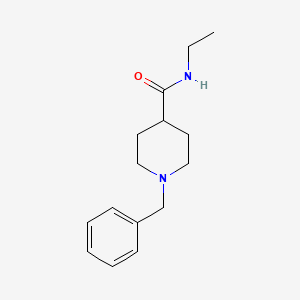![molecular formula C23H27N3O3 B5231526 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5231526.png)
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide, also known as CPP-115, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity and is involved in various physiological and pathological conditions.
Mechanism of Action
The mechanism of action of 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide involves the inhibition of GABA transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity and is involved in various physiological and pathological conditions. The inhibition of GABA transaminase by 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide leads to an increase in the levels of GABA in the brain, which can have beneficial effects on several neurological conditions.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide are related to its mechanism of action. The increase in the levels of GABA in the brain leads to the activation of GABA receptors, which results in the inhibition of neuronal activity. This can have beneficial effects on several neurological conditions, including epilepsy, anxiety, depression, and addiction. In addition, 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide has been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide is its selectivity for GABA transaminase, which minimizes off-target effects. In addition, 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide has been shown to be effective in animal models of several neurological conditions, which makes it a promising candidate for further development. However, there are some limitations to the use of 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide in lab experiments. For example, the optimal dosage and administration route for 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide are still being investigated, and the long-term effects of 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide on brain function and behavior are not yet fully understood.
Future Directions
There are several future directions for the research and development of 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide. One area of research is the optimization of the synthesis method for 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide to improve its yield and purity. Another area of research is the investigation of the optimal dosage and administration route for 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide in animal models and clinical trials. In addition, the long-term effects of 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide on brain function and behavior need to be further investigated. Finally, the potential therapeutic applications of 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide in other neurological and psychiatric disorders need to be explored.
Synthesis Methods
The synthesis of 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide involves several steps, starting from the commercially available starting material 4-aminobenzamide. The first step involves the protection of the amino group using tert-butoxycarbonyl (Boc) to yield Boc-4-aminobenzamide. The Boc group is then removed using trifluoroacetic acid (TFA), followed by the introduction of the piperidine ring using 1-boc-4-piperidone. The cyclopropylcarbonyl group is introduced using 1-(cyclopropylcarbonyl)piperidine, and the final step involves the introduction of the pyridine ring using 2-chloro-4-pyridinecarboxaldehyde. The final product 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide is obtained after purification using column chromatography.
Scientific Research Applications
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The inhibition of GABA transaminase by 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide leads to an increase in the levels of GABA in the brain, which can have beneficial effects on several neurological conditions. 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. In addition, 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide has been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
properties
IUPAC Name |
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(2-pyridin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c27-22(25-14-9-17-7-12-24-13-8-17)18-3-5-20(6-4-18)29-21-10-15-26(16-11-21)23(28)19-1-2-19/h3-8,12-13,19,21H,1-2,9-11,14-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNKAEMYSGRKCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)OC3=CC=C(C=C3)C(=O)NCCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-N-(3-methoxyphenyl)propanamide](/img/structure/B5231443.png)
![2-[(2,3-difluorophenoxy)methyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5231458.png)
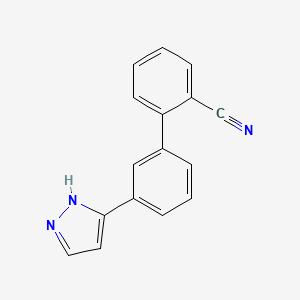
![2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5231473.png)
![ethyl 3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231482.png)
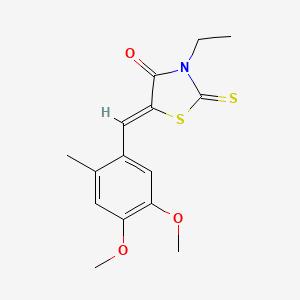


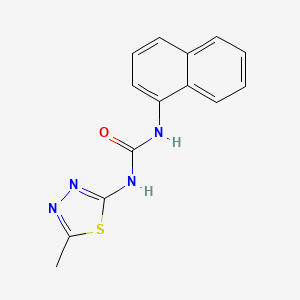
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5231518.png)
![3-benzyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231540.png)
![3-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5231545.png)
